Turbinaric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of turbinaric acid involves the extraction from Turbinaria species. The process typically includes:
Extraction: The algae are collected, dried, and powdered. The powdered algae are then subjected to solvent extraction using organic solvents like methanol or ethanol.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in biotechnological methods may pave the way for more efficient production in the future.
Chemical Reactions Analysis
Types of Reactions: Turbinaric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, esters, and ethers.
Scientific Research Applications
Turbinaric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of turbinaric acid involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound targets specific molecular pathways, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with the mitochondrial pathway of apoptosis.
Comparison with Similar Compounds
Secosqualene carboxylic acid: Another cytotoxic compound isolated from Turbinaria species.
Phenolic compounds: These compounds, also found in Turbinaria, exhibit antioxidant and antibacterial properties.
Uniqueness: Unlike other similar compounds, turbinaric acid has shown a higher degree of specificity in targeting cancer cells, making it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-22(2)12-9-15-25(5)18-10-16-23(3)13-7-8-14-24(4)17-11-19-26(6)20-21-27(28)29/h12-14,18-19H,7-11,15-17,20-21H2,1-6H3,(H,28,29)/b23-13+,24-14+,25-18+,26-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPHCBHTOHNEI-KDSGDVRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(=O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(=O)O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56882-00-9 | |
Record name | Turbinaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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